molecular formula C8H15N3 B1662072 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene CAS No. 84030-20-6

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

Cat. No. B1662072
Key on ui cas rn: 84030-20-6
M. Wt: 153.22 g/mol
InChI Key: OEBXWWBYZJNKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

These solutions were added to a 384- well source plate (80 µL per well). The Mosquito HTS liquid handling robot was used to dose each of these solutions (200 nL each) into a 1536-well plate.
Quantity
100 nmol
Type
reagent
Reaction Step One
Name
Quantity
0.2 μL
Type
solvent
Reaction Step One
Quantity
100 nmol
Type
limiting reactant
Reaction Step Two
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Two
Name
Quantity
150 nmol
Type
reagent
Reaction Step Three
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Three
Name
t-BuBrettPhos
Quantity
10 nmol
Type
catalyst
Reaction Step Four
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Four
Quantity
100 nmol
Type
limiting reactant
Reaction Step Five
Name
Quantity
0.2 μL
Type
solvent
Reaction Step Five
Yield
1.957265%

Identifiers

NAME
Buckwald-Hartwig amination

Inputs

Step One
Name
Quantity
100 nmol
Type
reagent
Smiles
COC(=O)c1cc(-c2cccs2)on1
Name
Quantity
0.2 μL
Type
solvent
Smiles
CS(=O)C
Details
Addition Order
1
Step Two
Name
Quantity
100 nmol
Type
limiting reactant
Smiles
Clc1cccnc1
Name
Quantity
0.2 μL
Type
solvent
Smiles
CS(=O)C
Details
Addition Order
1
Step Three
Name
Quantity
150 nmol
Type
reagent
Smiles
CN1CCCN2CCCN=C12
Name
Quantity
0.2 μL
Type
solvent
Smiles
CS(=O)C
Details
Addition Order
1
Step Four
Name
t-BuBrettPhos
Quantity
10 nmol
Type
catalyst
Smiles
COc1ccc(OC)c(P(C(C)(C)C)(C(C)(C)C)->[Pd]2(OS(=O)(=O)C(F)(F)F)<-Nc3ccccc3-c3ccccc32)c1-c1c(C(C)C)cc(C(C)C)cc1C(C)C
Name
Quantity
0.2 μL
Type
solvent
Smiles
CS(=O)C
Details
Addition Order
1
Step Five
Name
Quantity
100 nmol
Type
limiting reactant
Smiles
Cc1ccc(N)cc1
Name
Quantity
0.2 μL
Type
solvent
Smiles
CS(=O)C
Details
Addition Order
1

Setup

Vessel
Control Type
WELL_PLATE
Setpoint
12.5 μL
Details
Corning 1536-well plates (Corning Echo qualified, Cat. No. 3730, Cyclic OlefinCopolymer COC, 12.5 µL-wells, flat bottom, clear)
Material
PLASTIC: Cyclic Olefin Copolymer (COC)
Attachments
CUSTOM: perfluoroalkoxy alkane (PFA) mat (Analytical Sales, Cat. No. 96981)
CUSTOM: silicon rubber mat (Analytical Sales, Cat. No. 96982)
CUSTOM: clamp (Arctic White, Cat. No. AWSC-051001)
Type
GLOVE_BOX

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Pressure
Control Type
SEALED
Details
Upon dosing, the 1536-well plates were covered by a perfluoroalkoxy alkane (PFA) mat (Analytical Sales, Cat. No. 96981), followed by a silicon rubber mat (Analytical Sales, Cat. No. 96982) and then secured with a clamp (Arctic White, Cat. No. AWSC-051001)
Atmosphere
NITROGEN: MBraun glovebox operating with a constant N2 purge (oxygen typically < 5 ppm)
Measurements
Type Time Pressure
Other

Workups

ADDITION
Type
ADDITION

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
Cc1ccc(Nc2cccnc2)cc1
Measurements
Type Value Analysis
YIELD 1.957265% UPLC
Analyses
LC
Type
LC
Details
Reactions were analyzed using a Waters Acquity UPLC. Column: Acquity UPLC BEH C18 1.7 µm 2.1 x 50 mm (Part No. 186002350), pH 3.5 Stock Solution: 12.6 g ammonium formate + 7.9 mL formic acid to 1 L water, Mobile Phase A: 40 mL pH 3.5 stock solution + 3960 mL Water, Mobile Phase B: 40 mL pH 3.5 stock solution + 360 mL Water + 3600 mL MeCN, Strong Wash: 300 mL IPA + 693 mL MeCN + 7 mL pH 3.5 stock solution, Weak Wash: 99 mL MeCN + 891 mL Water + 10 mL pH 3.5 stock solution. The instrument was equipped with an SQD detector with electrospray S4 ionization (ESI) source in the positive mode. High throughput data analysis was performed using Virscidian Analytical Studio software.

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.